molecular formula C4H5NaO5 B14506030 Tartronic acid, methyl-, sodium salt CAS No. 64036-83-5

Tartronic acid, methyl-, sodium salt

Cat. No.: B14506030
CAS No.: 64036-83-5
M. Wt: 156.07 g/mol
InChI Key: UOCVRKSEHKMYDQ-UHFFFAOYSA-M
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Description

Tartronic acid, methyl-, sodium salt is a chemical compound derived from tartronic acid. Tartronic acid, also known as 2-hydroxymalonic acid, is an organic compound with the structural formula HOHC(CO2H)2. The sodium salt form is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tartronic acid, methyl-, sodium salt can be synthesized through the neutralization of tartronic acid with sodium hydroxide. The reaction typically involves dissolving tartronic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process generally includes the oxidation of glycerol to produce tartronic acid, followed by neutralization with sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

Tartronic acid, methyl-, sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form mesoxalic acid.

    Reduction: Reduction reactions can convert it into simpler compounds like glyceric acid.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products

    Oxidation: Mesoxalic acid

    Reduction: Glyceric acid

    Substitution: Various substituted derivatives depending on the reaction conditions

Scientific Research Applications

Tartronic acid, methyl-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on metabolic pathways and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including its role in inhibiting the conversion of sugars to fats, which may have implications for weight management and metabolic disorders.

    Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which tartronic acid, methyl-, sodium salt exerts its effects involves its interaction with specific enzymes and metabolic pathways. For example, it can inhibit enzymes involved in the conversion of sugars to fats, thereby reducing fat accumulation. This inhibition is achieved through competitive binding to the enzyme’s active site, preventing the normal substrate from accessing the site.

Comparison with Similar Compounds

Similar Compounds

  • Tartaric acid
  • Malic acid
  • Mesoxalic acid
  • Lactic acid
  • 3-Hydroxypropionic acid
  • Malonic acid
  • Propionic acid
  • Oxalic acid

Uniqueness

Tartronic acid, methyl-, sodium salt is unique due to its specific structural features and reactivity. Unlike some of its analogs, it has a hydroxyl group attached to the central carbon, which significantly influences its chemical behavior and biological activity. This makes it particularly useful in applications where precise control over reactivity and interaction with biological systems is required.

Properties

CAS No.

64036-83-5

Molecular Formula

C4H5NaO5

Molecular Weight

156.07 g/mol

IUPAC Name

sodium;2,2-dihydroxy-3-oxobutanoate

InChI

InChI=1S/C4H6O5.Na/c1-2(5)4(8,9)3(6)7;/h8-9H,1H3,(H,6,7);/q;+1/p-1

InChI Key

UOCVRKSEHKMYDQ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C(C(=O)[O-])(O)O.[Na+]

Origin of Product

United States

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